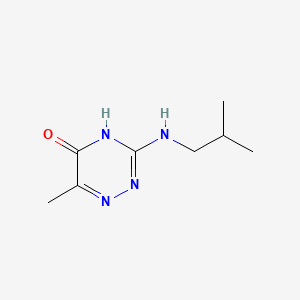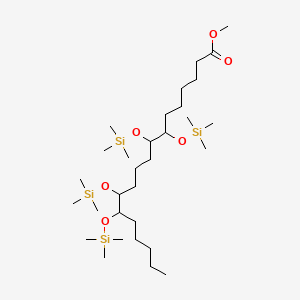
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is a complex organic compound with the molecular formula C31H70O6Si4 . This compound is characterized by its multiple trimethylsilyloxy groups attached to an octadecanoate backbone, making it a unique ester derivative. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate typically involves the esterification of 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and subsequent biological activity. The ester linkage allows for controlled hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)hexadecanoate
- Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)eicosanoate
Uniqueness
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is unique due to its specific chain length and the presence of multiple trimethylsilyloxy groups. These structural features confer distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
35437-12-8 |
|---|---|
Formule moléculaire |
C31H70O6Si4 |
Poids moléculaire |
651.2 g/mol |
Nom IUPAC |
methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C31H70O6Si4/c1-15-16-18-22-27(34-38(3,4)5)29(36-40(9,10)11)24-21-25-30(37-41(12,13)14)28(35-39(6,7)8)23-19-17-20-26-31(32)33-2/h27-30H,15-26H2,1-14H3 |
Clé InChI |
OLRCGWNXIZTGHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(CCCC(C(CCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
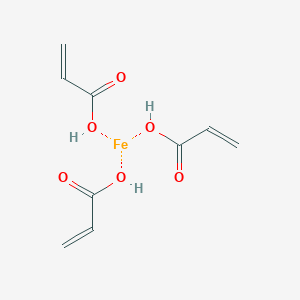

![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
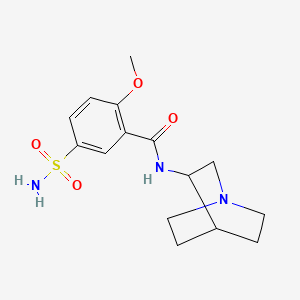
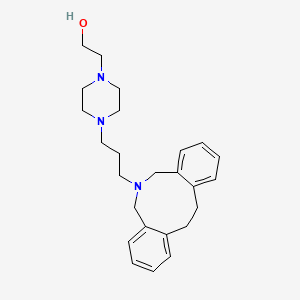
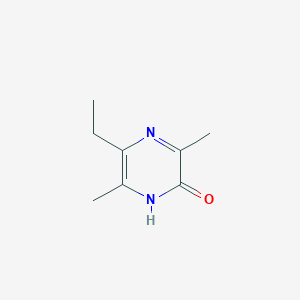
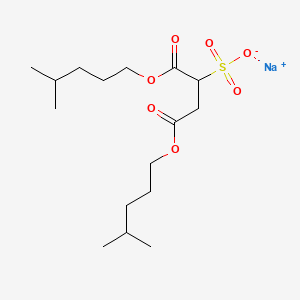
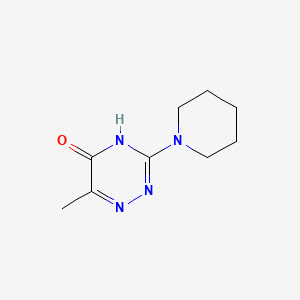
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
